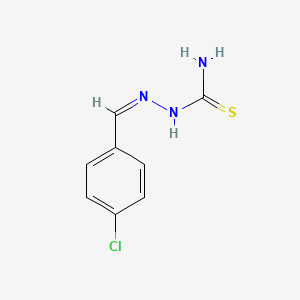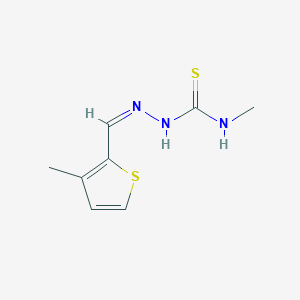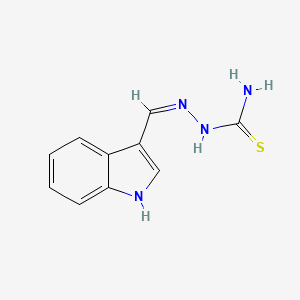![molecular formula C13H13N3OS B7758402 1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide](/img/structure/B7758402.png)
1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an amine with a carbonyl compound. This particular compound is derived from 2-hydroxy-1-naphthaldehyde and 4-methylthiosemicarbazide. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-methylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The hydroxyl group and the Schiff base moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 2-hydroxy-1-naphthaldehyde and 4-methylthiosemicarbazide.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide has several applications in scientific research:
作用機序
The mechanism of action of 1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide involves its interaction with molecular targets such as enzymes and proteins. The Schiff base moiety can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular components, leading to the disruption of biological pathways and exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of various Schiff bases.
4-Methylthiosemicarbazide: Another precursor used in the formation of Schiff bases.
1-[(2-Hydroxy-1-naphthyl)methylene]semicarbazide: A similar Schiff base with comparable biological activities.
Uniqueness
1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide is unique due to the presence of both the hydroxyl group and the thiosemicarbazide moiety, which enhance its ability to form stable metal complexes and exhibit diverse biological activities. Its structural features allow for versatile applications in various fields of research, making it a compound of significant interest .
特性
IUPAC Name |
1-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-14-13(18)16-15-8-11-10-5-3-2-4-9(10)6-7-12(11)17/h2-8,17H,1H3,(H2,14,16,18)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKNSDVSHKOZDD-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=C(C=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=C(C=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Z)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758337.png)
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758343.png)

![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758366.png)
![1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758382.png)

![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B7758395.png)


![1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758413.png)

![N'-[1-(4-hydroxyphenyl)ethylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758427.png)

